molecular formula C16H16O2 B1338678 3'-Methoxy-3-phenylpropiophenone CAS No. 76106-76-8

3'-Methoxy-3-phenylpropiophenone

Cat. No.: B1338678
CAS No.: 76106-76-8
M. Wt: 240.3 g/mol
InChI Key: UGWKQZILABRHBC-UHFFFAOYSA-N
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Description

3’-Methoxy-3-phenylpropiophenone: is an organic compound with the molecular formula C16H16O2 . It is a derivative of propiophenone, characterized by the presence of a methoxy group (-OCH3) and a phenyl group attached to the propiophenone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

The industrial production of 3’-Methoxy-3-phenylpropiophenone often involves the Grignard reaction due to its high yield and purity. The process is optimized for large-scale production by recycling solvents and using advanced catalytic systems to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of 3’-Methoxy-3-phenylpropiophenone can lead to the formation of carboxylic acids or ketones depending on the reaction conditions.

  • Reduction:

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted in anhydrous solvents to prevent hydrolysis.

      Products: Reduction can yield alcohols or hydrocarbons.

  • Substitution:

      Reagents: Nucleophiles such as halides or amines.

      Conditions: Often performed under basic or acidic conditions to facilitate nucleophilic attack.

      Products: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology:

    Biochemical Studies: Utilized in studies to understand enzyme-substrate interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: Serves as a precursor in the synthesis of drugs with analgesic and anti-inflammatory properties.

Industry:

    Material Science: Employed in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Methoxy-3-phenylpropiophenone involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

  • 3-Methoxypropiophenone
  • 3-Phenylpropiophenone
  • 4’-Methoxy-3-phenylpropiophenone

Comparison:

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWKQZILABRHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458778
Record name 3'-METHOXY-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76106-76-8
Record name 3'-METHOXY-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

14.9 g (0.05 mole) of potassium dichromate in a mixture of 50 ml of water and 10 ml of concentrated sulfuric acid were added to a solution of 34 g (0.14 mole) of 1-(3-methoxyphenyl)-3-phenylpropan-1-ol in 500 ml of ether while cooling with ice and stirred overnight at 20° C. The aqueous, green phase was separated and extracted twice with 100 ml of ether each time. The combined ether extracts were dried over sodium sulfate and the solvent was then removed in vacuo. 28.0 g (83%) of the compound 1-(methoxyphenyl)-3-phenylpropan-1-one were obtained as a yellow oil, which was reacted further without prior purification.
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
1-(3-methoxyphenyl)-3-phenylpropan-1-ol
Quantity
34 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

Name
COc1cccc(C(O)CCc2ccccc2)c1
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reactant
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reactant
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reactant
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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